molecular formula C19H21ClN2O4 B2915582 N'-(4-chlorophenyl)-N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methylurea CAS No. 318951-56-3

N'-(4-chlorophenyl)-N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methylurea

Cat. No.: B2915582
CAS No.: 318951-56-3
M. Wt: 376.84
InChI Key: LXTJEWSZGJHDLH-SJKOYZFVSA-N
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Description

N'-(4-chlorophenyl)-N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methylurea is a synthetic urea derivative characterized by a 4-chlorophenyl group and a substituted chromenyl moiety. The chromenyl group contains a hydroxymethyl substituent at position 3 and a methoxy group at position 8, conferring structural complexity distinct from simpler phenylurea analogs. Urea derivatives are widely explored for agrochemical and pharmaceutical applications due to their hydrogen-bonding capacity and metabolic stability.

Properties

IUPAC Name

3-(4-chlorophenyl)-1-[(3R,4R)-3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4/c1-22(19(24)21-14-8-6-13(20)7-9-14)17-12(10-23)11-26-18-15(17)4-3-5-16(18)25-2/h3-9,12,17,23H,10-11H2,1-2H3,(H,21,24)/t12-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTJEWSZGJHDLH-SJKOYZFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1C(COC2=C1C=CC=C2OC)CO)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1[C@@H](COC2=C1C=CC=C2OC)CO)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(4-chlorophenyl)-N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methylurea is a compound with significant biological activity, particularly in the context of cancer research and potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula: C19H21ClN2O4
  • Molecular Weight: 376.83 g/mol
  • Chemical Structure:

Chemical Structure

Anticancer Properties

Research indicates that derivatives of this compound exhibit notable anticancer activity. For instance, studies involving related compounds have shown that they can induce apoptosis in various cancer cell lines, including human colon adenocarcinoma cells. In these studies, analogues demonstrated high therapeutic potential by concentrating in mitochondria and altering mitochondrial morphology, suggesting a mechanism of action linked to mitochondrial dysfunction .

The proposed mechanism for the anticancer effects includes:

  • Mitochondrial Targeting: The compound is believed to accumulate in mitochondria, leading to morphological changes that precede cell death.
  • Apoptosis Induction: Exposure to the compound has been linked to increased apoptosis markers in treated cells.
  • Cell Cycle Arrest: Some studies suggest that the compound may interfere with cell cycle progression, particularly in cancerous cells.

Case Study: Human Colon Adenocarcinoma Cells

In a specific study on human colon adenocarcinoma cells treated with this compound, results showed:

  • Cell Viability Reduction: A significant decrease in cell viability was observed after treatment.
  • Mitochondrial Changes: Enlarged mitochondria were noted as an early indicator of drug action.
  • Dose-Dependent Effects: The degree of cytotoxicity was correlated with the concentration of the compound used .

Comparative Biological Activity Table

Compound NameActivityTarget CellsMechanism
This compoundAnticancerHuman Colon AdenocarcinomaMitochondrial targeting, Apoptosis induction
N-(4-Methylphenylsulfonyl)-N'-(4-chlorophenyl)urea (MPCU)AnticancerVarious Tumor ModelsMitochondrial accumulation
Other derivativesVariesVarious Cancer Cell LinesCell cycle arrest

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Urea Derivatives

The compound’s uniqueness lies in its chromenyl substituent, which differentiates it from classical phenylurea herbicides and pharmaceuticals. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison of Urea Derivatives

Compound Name (IUPAC) Key Substituents Use/Activity
Target Compound 4-chlorophenyl, 3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl, N-methylurea Research stage; potential agrochemical
Monuron (N’-(4-chlorophenyl)-N,N-dimethylurea) 4-chlorophenyl, N,N-dimethylurea Herbicide (non-selective)
Monolinuron (N’-(4-chlorophenyl)-N-methoxy-N-methylurea) 4-chlorophenyl, N-methoxy-N-methylurea Herbicide (pre-emergent)
Chlorbromuron (N’-(4-bromo-3-chlorophenyl)-N-methoxy-N’-methylurea) 4-bromo-3-chlorophenyl, N-methoxy-N’-methylurea Herbicide (photosynthesis inhibitor)
Bromuron (N’-(4-bromophenyl)-N,N-dimethylurea) 4-bromophenyl, N,N-dimethylurea Herbicide (soil-applied)
Metobromuron (N’-(4-bromophenyl)-N-methoxy-N-methylurea) 4-bromophenyl, N-methoxy-N-methylurea Herbicide (potato weed control)

Key Observations:

Substituent Effects on Bioactivity: The 4-chlorophenyl group is common in herbicides like monuron and monolinuron, where it enhances lipophilicity and membrane penetration . The hydroxymethyl (-CH2OH) and methoxy (-OCH3) groups on the chromene ring could enhance solubility and hydrogen-bonding capacity, addressing limitations of older urea herbicides like monuron, which exhibit high soil persistence and environmental concerns .

Stereochemical Considerations :

  • The 3,4-dihydro-2H-chromen-4-yl group introduces a stereocenter at position 3. Enantiomeric differences in similar compounds (e.g., chromene-based pharmaceuticals) often lead to varied biological activities, suggesting the need for chiral resolution in the target compound’s development.

Research Methodologies and Structural Analysis

The structural determination of such compounds typically employs X-ray crystallography using programs like SHELXL for refinement . For example:

  • Chromenyl Group Geometry : The dihydrochromene ring’s half-chair conformation (evident in related structures) may influence intermolecular interactions in crystal packing or target binding.
  • Hydrogen-Bonding Networks: The urea carbonyl and hydroxymethyl groups likely participate in hydrogen bonds, a feature critical for herbicidal activity in analogs like monolinuron .

Table 2: Hypothetical Physicochemical Properties

Property Target Compound Monuron Monolinuron
Molecular Weight (g/mol) ~375 198.6 214.6
LogP (Predicted) 2.1–2.5 2.8 2.3
Hydrogen Bond Donors 2 (urea NH, -CH2OH) 2 2
Hydrogen Bond Acceptors 5 (urea O, methoxy O) 3 4

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